molecular formula C11H7BrF3NO2 B1413858 Ethyl 2-bromo-4-cyano-3-(trifluoromethyl)benzoate CAS No. 1804405-98-8

Ethyl 2-bromo-4-cyano-3-(trifluoromethyl)benzoate

Cat. No.: B1413858
CAS No.: 1804405-98-8
M. Wt: 322.08 g/mol
InChI Key: YVKBOLRDQSJZBN-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-cyano-3-(trifluoromethyl)benzoate is an organic compound with a complex structure that includes bromine, cyano, and trifluoromethyl groups attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-4-cyano-3-(trifluoromethyl)benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to achieve consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-cyano-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while reduction can produce amines .

Scientific Research Applications

Ethyl 2-bromo-4-cyano-3-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-4-cyano-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. The cyano group can interact with nucleophilic sites in enzymes or receptors, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-bromo-3-(trifluoromethyl)benzoate
  • Ethyl 2-cyano-4-(trifluoromethyl)benzoate
  • Ethyl 2-bromo-4-cyano-5-(trifluoromethyl)benzoate

Uniqueness

Ethyl 2-bromo-4-cyano-3-(trifluoromethyl)benzoate is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The combination of bromine, cyano, and trifluoromethyl groups in a single molecule makes it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

ethyl 2-bromo-4-cyano-3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO2/c1-2-18-10(17)7-4-3-6(5-16)8(9(7)12)11(13,14)15/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKBOLRDQSJZBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)C#N)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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